![molecular formula C11H17NO3 B572359 tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1251020-88-8](/img/structure/B572359.png)
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDZBXKDAQRXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719177 | |
Record name | tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251020-88-8 | |
Record name | tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection-Deprotection Dynamics
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. In a patented route, Boc protection occurs after ketone formation, where the spirocyclic intermediate is treated with Boc₂O in tetrahydrofuran (THF) at 0–25°C, achieving 82% yield. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the Boc group without affecting the spirocyclic backbone, enabling further functionalization.
Tosyl (Ts) Group for Nitrogen Protection
Ortho-nitrophenylsulfonamide is employed in ring-closure reactions to protect the azetidine nitrogen. After cyclization, thiophenol in dimethylformamide (DMF) removes the Ts group under basic conditions (K₂CO₃), restoring the secondary amine for subsequent Boc protection. This stepwise approach minimizes side reactions and improves isolability.
Reductive Methods for Intermediate Conversion
Zinc-Acetic Acid Cleavage
Treatment of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with zinc in acetic acid cleaves the N–O bond, yielding 1,3-amino alcohols. This reductive step is critical for accessing dechlorinated products but requires careful pH control to prevent over-reduction.
Purification and Analytical Validation
Chromatographic Techniques
Silica gel chromatography (petroleum ether/ethyl acetate gradients) resolves spirocyclic intermediates with >98% purity. Preparative HPLC with Chiralpak® columns ensures enantiomeric purity for chiral variants, though the 5-oxo derivative itself is achiral.
Spectroscopic Characterization
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¹H/¹³C NMR : Key signals include the Boc tert-butyl singlet at δ 1.46 ppm and spirocyclic protons as multiplet clusters between δ 3.30–4.49 ppm.
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HRMS : Molecular ion peak at m/z 211.26 [M+H]⁺ confirms the molecular formula C₁₁H₁₇NO₃.
Comparative Analysis of Synthetic Routes
Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
---|---|---|---|---|
Zn-Cu Cyclopropanation | tert-Butyl 3-methyleneazetidine | CCl₃CCOCl, Zn-Cu | 41 | 98 |
LiAlH₄ Reduction | Cyclic ketone precursor | LiAlH₄, Boc₂O | 76 | 95 |
NaBH₄ Reduction | 6-Oxo derivative | NaBH₄, MeOH | 93.7 | 99 |
Ts Protection/Deprotect | Ortho-nitrophenylsulfonamide | Thiophenol, K₂CO₃ | 55 | 97 |
Table 1. Efficiency of synthetic methods for this compound.
Challenges and Optimization Strategies
Byproduct Formation in Cyclopropanation
Excess trichloroacetyl chloride generates dichloro byproducts, necessitating stoichiometric control. Recrystallization from diisopropyl ether removes polymeric impurities.
Moisture Sensitivity
The Boc-protected intermediate is hygroscopic, requiring storage under inert gas (N₂ or Ar) at 0–10°C.
Industrial-Scale Feasibility
The Zn-Cu-mediated route is prioritized for scalability due to its compatibility with continuous flow reactors and minimal purification steps. A 100-g batch produces 41 g of product with 98% purity, meeting Good Manufacturing Practice (GMP) standards for pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and cyclobutane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Baeyer-Villiger monooxygenase, reducing agents such as lithium aluminum hydride, and various alkylating agents .
Major Products Formed
The major products formed from these reactions include γ-butyrolactone derivatives and other functionalized spiro compounds .
Scientific Research Applications
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives, such as CNS penetrant CXCR2 antagonists, exert their effects by binding to the CXCR2 receptor, thereby modulating the associated signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-Oxo vs. 6-Oxo Derivatives
Key Insight : The ketone position dictates regioselective derivatization, enabling tailored modifications for target-specific drug candidates .
Functional Group Variants
Hydroxyl-Substituted Analog
- Compound : tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- CAS Number : 158602-43-8
- Difference : Hydroxyl group replaces the ketone at position 6.
Amino-Substituted Analog
Bicyclic and Spirocyclic Derivatives
Bicyclo[2.2.1]heptane Derivatives
- Example : tert-Butyl (1R,4R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- CAS Number : 1403865-39-3
- Difference : Bicyclo[2.2.1]heptane core replaces spiro[3.3]heptane.
- Impact : Increased rigidity and stereochemical complexity, enhancing target binding selectivity .
Ethyl Ester-Substituted Spiro Compound
Physicochemical and Pharmacokinetic Comparison
Key Insight: Amino-substituted analogs exhibit better solubility but higher CYP inhibition risks, necessitating careful optimization .
Q & A
Q. Table 1: Comparison of Synthetic Routes
Parameter | Route 1 | Route 2 |
---|---|---|
Yield | 87–92% | 95–98% |
Key Reagent | LiAlH₄ in THF | Grubbs catalyst |
Critical Step | Spiroannulation | Ring-closing metathesis |
Purity (HPLC) | >97% | >98% |
Basic: What spectroscopic and analytical methods validate the structure of this compound?
Answer:
Q. Table 2: Key NMR Assignments
Proton Environment | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
tert-butyl CH₃ | 1.42 | Singlet | C(CH₃)₃ |
Azetidine N–CH₂ | 3.15–4.46 | Multiplet | Spiro ring junction |
Ketone C=O | 163.1 | - | ¹³C carbonyl resonance |
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Storage : Refrigerated (2–8°C), in airtight containers away from moisture and ignition sources .
- PPE : Nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of vapors .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .
Note : Despite low acute toxicity (OSHA H302: Harmful if swallowed), chronic exposure risks (e.g., reproductive toxicity) remain unstudied .
Advanced: How can computational modeling resolve contradictions in spectroscopic data?
Answer:
Discrepancies in NMR or X-ray data (e.g., unexpected diastereomer ratios) can be addressed via:
- DFT calculations : Optimize molecular geometries (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental values .
- SHELXD/SHELXE pipelines : Resolve crystallographic ambiguities in twinned or high-symmetry crystals .
- Dynamic NMR (DNMR) : Analyze coalescence temperatures for conformational exchange in the spiro system .
Example : A 0.3 ppm deviation in NH proton shifts was resolved by identifying rotameric equilibria via variable-temperature NMR .
Advanced: What strategies enable selective derivatization of the spiro core?
Answer:
- Ketone Functionalization : Reductive amination or Grignard addition at the 5-oxo position .
- Azetidine Ring Modification : SNAr reactions at the 2-azaspiro nitrogen using electrophiles (e.g., Boc-protected alkyl halides) .
- Spiro Ring Expansion : Photocatalytic [2+2] cycloaddition to generate bicyclic derivatives .
Case Study : tert-Butyl 6-(3,3-dimethylcycloprop-1-en-1-yl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via Pd-catalyzed coupling (98% yield) .
Advanced: How is asymmetric synthesis achieved for chiral derivatives?
Answer:
- Chiral Auxiliaries : Use (R)-tert-butylsulfinyl groups to induce diastereoselectivity during spiro ring formation (e.g., 87% yield, 99% ee) .
- Catalytic Enantioselection : Ru-phosphine complexes in hydrogenation steps (e.g., asymmetric reduction of ketimine intermediates) .
- Resolution via Diastereomeric Salts : Oxalate or hydrochloride salts separate enantiomers (e.g., 2:1 oxalate salt crystallization) .
Q. Table 3: Enantiomeric Excess (ee) in Derivatives
Derivative | Method | ee (%) |
---|---|---|
(R)-Sulfinyl spirocompound | Chiral auxiliary | 99 |
Ru-catalyzed hydrogenate | Enantioselective | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.